molecular formula C15H19N3O6 B3252744 Z-Ala-gly-gly-OH CAS No. 21929-69-1

Z-Ala-gly-gly-OH

Cat. No.: B3252744
CAS No.: 21929-69-1
M. Wt: 337.33 g/mol
InChI Key: YAZHLKIJOZDQOI-JTQLQIEISA-N
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Description

“Z-Ala-gly-gly-OH” is a peptide compound. Peptides are the building blocks of the polyamide structures of proteins. Each amino acid in a peptide is linked to another by an amide (or peptide) bond formed between the NH2 group of one and the CO2H group of the other .


Synthesis Analysis

Peptide synthesis requires selective acylation of a free amine. To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent. Then the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .


Chemical Reactions Analysis

In order to synthesize a peptide from its component amino acids, two obstacles must be overcome. The first of these is statistical in nature, and is illustrated by considering the dipeptide Ala-Gly as a proposed target. The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts .

Scientific Research Applications

Conformational Studies in Peptides

The conformational behavior of amino acid residues like Gly and Ala is crucial in understanding peptide folding and stability. A study by (Owen et al., 2012) highlighted the impact of the (•)OH radical on the conformation of Gly and Ala residues. This work has implications for understanding the rapid unfolding of peptides and proteins, a phenomenon proposed in Alzheimer's and other amyloidogenic peptide-related diseases.

Enzyme Stability and Peptide Synthesis

The stability of peptides against enzymatic hydrolysis is a significant aspect of peptide research. English and Stammer (1978) found that a pentapeptide, Z-Gly-Gly-Phe-Phe-Ala · OH, was rapidly hydrolyzed by enzymes like chymotrypsin, whereas its unsaturated counterpart showed remarkable stability. This discovery provides a new method for peptide stabilization against enzymolysis (English & Stammer, 1978).

Peptide Synthesis Techniques

Research by (Matoni & Berndt, 1980) explored methods for synthesizing peptide derivatives, such as Z-(L)-Ala-(L)-Phe-Gly-(L)-Phe-Gly-OMe, under specific conditions. This contributes to our understanding of efficient peptide synthesis techniques.

Catalysis in Peptide Bond Formation

Ficin-catalyzed synthesis of peptides, including model peptide Z-Ala-Val-Gly-OH, provides insights into enzymatic peptide bond formation (Schuster, Mitin, & Jakubke, 1989). Understanding the conditions and efficiency of such reactions is essential for biotechnological applications involving peptides.

NMR Studies for Structural Analysis

NMR studies, like those by (Merutka, Dyson, & Wright, 1995), provide vital information on the structural aspects of peptides. They analyzed the proton chemical shifts of disordered linear peptides, contributing to our understanding of peptide structure in solution.

Peptide Chelate Complexes

Research into model peptides for iron-sulfur proteins, such as Z-Gly-Cys-Gly-Ala-Cys-Gly-Gly-Cys-Gly-Ala-Cys-Gly-OH, is significant for understanding metal-peptide interactions. These peptides form chelate complexes with iron and sulfur, which has implications for studying metalloproteins and their functions (Ohta, Kawasaki, Maeda, Tani, & Kawasaki, 1979).

Safety and Hazards

When handling “Z-Ala-gly-gly-OH”, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Z-Ala-Gly-Gly-OH, also known as N-benzyloxycarbonylglycine , is primarily used in the synthesis of peptides . Its primary targets are the amino acids that it interacts with during peptide synthesis .

Mode of Action

This compound acts as a building block in peptide synthesis . It interacts with its targets (amino acids) to form peptide bonds, resulting in the creation of peptides . The compound is used to protect certain amino and carboxyl groups during the synthesis of a peptide . It is involved in the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group .

Biochemical Pathways

The primary biochemical pathway that this compound is involved in is peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are essential for creating peptides from amino acids . The downstream effects of this process include the creation of complex proteins, which are vital for numerous biological functions.

Result of Action

The primary result of this compound’s action is the formation of peptide bonds, leading to the creation of peptides . These peptides can then be used in various biological processes, depending on their specific amino acid sequences.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can impact the formation of peptide bonds . Additionally, the presence of other amino acids can influence the selectivity and efficiency of peptide synthesis .

Properties

IUPAC Name

2-[[2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O6/c1-10(14(22)17-7-12(19)16-8-13(20)21)18-15(23)24-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,22)(H,18,23)(H,20,21)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZHLKIJOZDQOI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218233
Record name Glycine, N-[(phenylmethoxy)carbonyl]-L-alanylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21929-69-1
Record name Glycine, N-[(phenylmethoxy)carbonyl]-L-alanylglycyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21929-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(phenylmethoxy)carbonyl]-L-alanylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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